Sclerotioramine
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Overview
Description
Sclerotioramine is a derivative of the natural compound (+)-sclerotiorin, which is isolated from the marine-derived fungus Penicillium sclerotiorum. This compound and its derivatives have garnered significant interest due to their potent biological activities, including antifungal, antibacterial, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sclerotioramine derivatives are typically synthesized from (+)-sclerotiorin through a one-step reaction involving various amines in dry triethylamine. The reaction yields are high, up to 80%, and the structures of the derivatives are confirmed using spectroscopic methods and single-crystal X-ray diffraction analysis .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Sclerotioramine undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound derivatives include various amines and triethylamine. The reactions are typically carried out in anhydrous dichloromethane at room temperature .
Major Products Formed
The major products formed from these reactions are various this compound derivatives, which exhibit potent antifouling activity against the larval settlement of the barnacle Balanus amphitrite .
Scientific Research Applications
Sclerotioramine and its derivatives have a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of azaphilones.
Biology: Exhibits antifungal, antibacterial, and cytotoxic activities, making it a valuable compound for biological studies.
Industry: Used as antifouling agents to prevent the settlement of marine organisms on submerged surfaces
Mechanism of Action
Sclerotioramine exerts its effects through various molecular targets and pathways. It inhibits the Hsp90 chaperoning of progesterone receptor, aldose reductase, soybean lipoxygenase-1, and gp120-CD4 binding. These interactions contribute to its antifungal, antibacterial, and cytotoxic activities .
Comparison with Similar Compounds
Sclerotioramine is part of the azaphilone subclass of polyketides, which are known for their highly oxygenated pyranoquinone bicyclic core. Similar compounds include:
Sclerotiorin: The parent compound from which this compound is derived.
Geumsanol B: Another azaphilone with similar biological activities.
Isochromophilone VI: Exhibits similar antifungal and antibacterial properties.
This compound is unique due to its potent antifouling activity and the presence of a chlorine atom at C-5, which is not commonly found in other azaphilones .
Properties
Molecular Formula |
C21H24ClNO4 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
[(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate |
InChI |
InChI=1S/C21H24ClNO4/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-23-15)19(25)21(5,27-14(4)24)20(26)18(16)22/h7-12,26H,6H2,1-5H3/b8-7+,13-9+/t12-,21+/m0/s1 |
InChI Key |
TYTKCJXGLSJWJW-UPWXJBBJSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C=N1)C(=O)[C@@](C(=C2Cl)O)(C)OC(=O)C |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C=N1)C(=O)C(C(=C2Cl)O)(C)OC(=O)C |
Origin of Product |
United States |
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